molecular formula C6H13O9P B3062534 Glucose 6-phosphate CAS No. 299-31-0

Glucose 6-phosphate

Cat. No. B3062534
CAS RN: 299-31-0
M. Wt: 260.14 g/mol
InChI Key: NBSCHQHZLSJFNQ-GASJEMHNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucose-6-Phosphate is a glucose sugar phosphorylated at the hydroxy group on carbon 6. This compound plays a crucial role in cellular metabolism, acting as an intermediate in several metabolic pathways, including glycolysis and the pentose phosphate pathway . It is commonly found in cells, where it is involved in energy production and storage.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucose-6-Phosphate is synthesized within cells through the phosphorylation of glucose on the sixth carbon. This reaction is catalyzed by the enzyme hexokinase in most cells and by glucokinase in liver cells . The reaction consumes one equivalent of adenosine triphosphate (ATP) and produces adenosine diphosphate (ADP) as a byproduct .

Industrial Production Methods: Industrial production of Glucose-6-Phosphate can be achieved through enzymatic biosynthesis. One method involves the use of Escherichia coli glucokinase and Saccharomyces cerevisiae hexokinase for the phosphorylation reaction, coupled with Pseudomonas aeruginosa polyphosphate kinase 2 for ATP regeneration . This process can achieve high conversion rates and yields of Glucose-6-Phosphate.

properties

CAS RN

299-31-0

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1

InChI Key

NBSCHQHZLSJFNQ-GASJEMHNSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)O

SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O

Other CAS RN

56-73-5

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucose 6-phosphate
Reactant of Route 2
Reactant of Route 2
Glucose 6-phosphate
Reactant of Route 3
Reactant of Route 3
Glucose 6-phosphate
Reactant of Route 4
Reactant of Route 4
Glucose 6-phosphate
Reactant of Route 5
Glucose 6-phosphate
Reactant of Route 6
Glucose 6-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.